molecular formula C22H32O5 B1232120 Crassin acetate

Crassin acetate

Cat. No.: B1232120
M. Wt: 376.5 g/mol
InChI Key: WMGWWFHPPNGBBT-OHUVSVFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crassin acetate is a complex organic compound with the molecular formula C22H32O5 and a molecular weight of 376.5 g/mol. This compound is characterized by its unique bicyclic structure and multiple functional groups, including hydroxyl, methylidene, and acetate groups.

Preparation Methods

The synthesis of Crassin acetate involves several steps, typically starting from simpler organic moleculesIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions due to its multiple functional groups:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Crassin acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Crassin acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Crassin acetate can be compared with other similar compounds such as:

    12-Hydroxy-4,8,12-trimethyl-16-methylene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl trifluoroacetate: Similar structure but with a trifluoroacetate group instead of an acetate group.

    (1R,4E,8E,12S,13R)-12-Hydroxy-4,8,12-trimethyl-16-methylene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one: Similar structure but with different stereochemistry and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

[(4E,8E,12S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate

InChI

InChI=1S/C22H32O5/c1-14-8-6-9-15(2)12-19(26-17(4)23)18-13-20(27-21(24)16(18)3)22(5,25)11-7-10-14/h9-10,18-20,25H,3,6-8,11-13H2,1-2,4-5H3/b14-10+,15-9+/t18?,19?,20?,22-/m0/s1

InChI Key

WMGWWFHPPNGBBT-OHUVSVFSSA-N

Isomeric SMILES

C/C/1=C\CC[C@](C2CC(C(C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2)(C)O

Canonical SMILES

CC1=CCCC(C2CC(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)(C)O

Synonyms

crassin acetate

Origin of Product

United States

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